molecular formula C11H13NO B1315157 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole CAS No. 98464-65-4

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B1315157
CAS No.: 98464-65-4
M. Wt: 175.23 g/mol
InChI Key: PFWNUQUSUZFYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a methoxyphenyl group at the 5-position of the pyrrole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-(2-methoxyphenyl)aminoacetaldehyde under acidic conditions. This reaction typically requires the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Another synthetic route involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired pyrrole ring. This method involves the reaction of a boronic acid derivative of 2-methoxyphenyl with a suitable pyrrole precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, while nucleophilic substitution reactions may involve the use of strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce fully saturated pyrrolidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic or pyrrole ring, leading to a wide range of substituted derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate cellular pathways and physiological processes, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares the methoxyphenyl group but has a different heterocyclic core.

    5-(4-Methoxyphenyl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrrole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring and exhibits different chemical properties.

Uniqueness

5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific combination of a methoxyphenyl group and a pyrrole ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methoxy group enhances the compound’s electron-donating properties, influencing its interactions with various molecular targets and its overall stability.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWNUQUSUZFYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504798
Record name 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98464-65-4
Record name 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 2
Reactant of Route 2
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 3
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 4
Reactant of Route 4
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 5
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 6
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.